Lupanine

Descripción general

Descripción

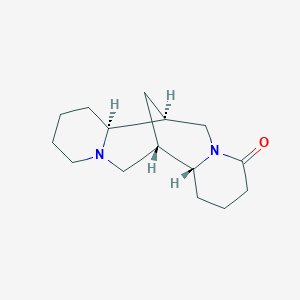

Lupanine is a quinolizidine alkaloid predominantly found in plants of the Leguminosae family, such as Lupinus and Thermopsis species. It is a compound of interest due to its various biological activities and its role in plant defense mechanisms. The studies on this compound have revealed its complex biosynthesis and the potential for its use in producing high-value chemicals .

Synthesis Analysis

The biosynthesis of this compound has been extensively studied, with lysine being identified as a significant precursor. In Lupinus angustifolius, lysine-2-C14 was found to contribute the most to the incorporation of C14 into this compound, indicating its central role in the biosynthetic pathway . Additionally, the production of this compound in tissue culture has been linked to the greening of cells, suggesting a relationship between chlorophyll content and this compound synthesis .

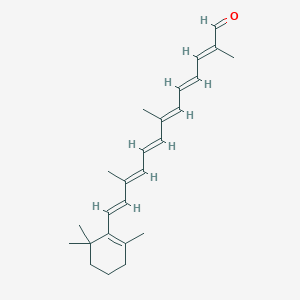

Molecular Structure Analysis

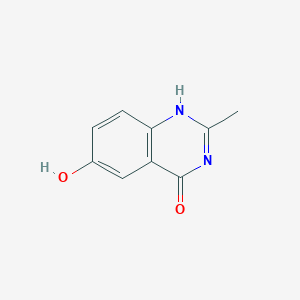

The molecular structure of this compound and its derivatives has been determined through various spectroscopic methods, including NMR. For instance, the absolute configuration of (+)-5,6-dehydrothis compound, an intermediate in this compound biosynthesis, was established as 7R,9R,11R . Similarly, the structure of other this compound derivatives, such as (+)-12α-hydroxythis compound and (−)-6α-hydroxythis compound, was elucidated, expanding the understanding of the structural diversity within this compound alkaloids .

Chemical Reactions Analysis

This compound and its derivatives undergo several chemical transformations, which are crucial for understanding their biological functions and potential industrial applications. For example, the transformation of (+)-12α-hydroxythis compound to (+)-retamine and (−)-6α-hydroxythis compound to (+)-5,6-dehydrothis compound has been reported . Moreover, the microbial resolution of racemic this compound to produce enantiopure this compound showcases the potential of biocatalysis in generating specific alkaloid isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups and stereochemistry. Hydroxylated lupanines, for instance, have been found to co-occur with their corresponding angelate esters, and their structures have been compared using 13C NMR data . The enzyme this compound 17-hydroxylase, which initiates the bacterial degradation of this compound, has been characterized, providing insights into the enzymatic processes involved in this compound metabolism . Additionally, the ecotoxicological impact of this compound has been assessed, revealing its varying effects on different organisms .

Aplicaciones Científicas De Investigación

Environmental and Industrial Applications

Microbial Production and Eco-Friendly Processing

Lupanine, a plant toxin found in lupine bean wastewater, can be used in the semi-synthesis of various high-value compounds. An environmentally friendly microbial process using strains like P. putida LPK411, R. rhodochrous LPK211, and Rhodococcus sp. LPK311 has been developed for the production of enantiopure this compound. This process presents an eco-friendly and cost-effective alternative to chemical methods for chiral separation of this compound (Parmaki et al., 2020).

Wastewater Treatment and this compound Recovery

Nanofiltration techniques have been investigated for the purification of lupin beans process wastewater. This method effectively retains organic species including this compound, allowing for its recovery and further processing into valuable compounds like sparteine (Esteves et al., 2020).

Molecularly Imprinted Polymers for this compound Purification

A greener strategy for this compound purification from lupin bean wastewaters involves the use of molecularly imprinted polymers (MIPs). These MIPs, designed using computational chemistry, can selectively recognize this compound, improving its purity and aiding in making industrial processes more sustainable (Esteves et al., 2022).

Biotechnological and Biological Research

Bioconversion to High-Value Chemicals

Various microorganisms have been identified for their capacity to metabolize this compound, offering potential for the development of this compound valorization processes. For instance, Rhodococcus rhodochrous LPK211 showed a significant removal of this compound, pointing towards promising applications in biodegradation and valorization (Parmaki et al., 2018).

This compound in Agriculture and Food Processing

Studies on lupin beans, where this compound is a predominant alkaloid, have led to the development of automatic control systems for reducing the bitterness of Tarwi. Such systems aim to control the extraction of this compound while preserving the nutritional value of the beans, thereby improving their edibility and commercial viability (Alvino et al., 2018).

Alkaloid Profiles and Antimicrobial Activities

Research on the alkaloid profile of Lupinus species, including this compound, has been conducted to assess their antimicrobial activities. These studies contribute to understanding the potential use of this compound in the development of new antibacterial and antifungal agents (Erdemoglu et al., 2007).

Impact on Bumblebee Colony Fitness

An interesting application of this compound is its role in the defense mechanisms of plants against herbivores. Studies have shown that this compound, when expressed in pollen, can impact pollinator fitness, particularly in bumblebees. This research highlights the ecological implications of plant defense chemicals like this compound (Arnold et al., 2014).

Mecanismo De Acción

Lupanine, also known as Lupanin, is a plant toxin found in the wastewater of lupine bean processing industries . It is a quinolizidine alkaloid that has been studied for its potential therapeutic effects .

Target of Action

This compound’s primary targets appear to be the ATP-dependent K+ channels (KATP channels) and insulin gene expression . These targets play a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

This compound interacts with its targets by directly inhibiting the KATP channels . This inhibition is dose-dependent but even with a high this compound concentration of 1 mmol/L or after a prolonged exposure time (12 h), the KATP channel block is incomplete . This compound also increases the expression of the Ins-1 gene, which is involved in insulin production .

Biochemical Pathways

This compound’s action on KATP channels and insulin gene expression affects the biochemical pathways involved in glucose homeostasis and insulin secretion . The potentiating effect on secretion is correlated to membrane depolarization and an increase in the frequency of Ca2+ action potentials .

Pharmacokinetics

The distribution of this compound within the body conforms to a two-compartment model . It has a short half-life and is primarily excreted through urine . These properties impact the bioavailability of this compound, influencing its therapeutic potential.

Result of Action

This compound’s action results in significantly elevated insulin secretion in the presence of 15 mmol/L glucose . This leads to improved glucose homeostasis, making this compound a potential therapeutic agent for type-2 diabetes mellitus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Pseudomonas putida LPK411, a microorganism capable of enantioselectively biodegrading this compound enantiomers, has been employed for the resolution of the this compound racemate content of unrefined and pretreated industrial effluents . This suggests that the presence of certain microorganisms in the environment can influence the action and efficacy of this compound.

Safety and Hazards

Lupanine is a hepatotoxin prevalent in the seeds of leguminous herbs of the genus Lupinus . It is harmful if swallowed . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The biological chiral separation process of lupanine constitutes an eco-friendly and low-cost alternative to widely used chemical methods for chiral separation . Future research should aim at optimizing and up-scaling the enantiopure biodegradation process proposed . This review will contribute to the full elucidation of the QA pathway, including the identification and characterization of the missing pathway enzymes .

Propiedades

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)